molecular formula C11H12O5 B1198247 Methyl 4-(acetyloxy)-3-methoxybenzoate CAS No. 35400-19-2

Methyl 4-(acetyloxy)-3-methoxybenzoate

Cat. No. B1198247
CAS RN: 35400-19-2
M. Wt: 224.21 g/mol
InChI Key: BHQRCCUOSHDJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetoxy-3-methoxybenzoate is a benzoate ester that is methyl benzoate substituted by an acetoxy group at position 4 and a methoxy group at position 3 respectively. It is a benzoate ester, a monomethoxybenzene and a member of phenyl acetates. It derives from a methyl vanillate.

Scientific Research Applications

1. Bioconversion by Anaerobic Bacteria

Research on the bioconversion of methoxylated benzoic acids by anaerobic bacteria, such as Eubacterium limosum and Acetobacterium woodii, has shown the transformation of 3-methoxybenzoic acid to hydroxylated derivatives. This process involves the removal of a methyl rather than a methoxy group, indicating specific enzymatic pathways for such reactions (Deweerd, Saxena, Nagle, & Suflita, 1988).

2. Chemical Synthesis and Modifications

Studies on the reactions of 4-methoxybenzo[b]thiophen and its derivatives reveal insights into the synthesis and chemical properties of related compounds, including 4-methoxybenzoate. This includes reactions like bromination, nitration, and acetylation, essential in understanding the chemical behavior of these compounds (Clarke, Scrowston, & Sutton, 1973).

3. Thermochemical Properties

The experimental and computational determination of structural and thermochemical properties of methyl methoxybenzoates, including their enthalpies of formation and combustion, provide valuable information for various applications in chemical engineering and materials science (Flores et al., 2019).

4. O-Demethylating Enzyme Systems

Investigations into the interactions of substrates with O-demethylating enzyme systems, as seen in Pseudomonas putida, reveal the specificity and action mechanisms of enzymes acting on para-substituted benzoic acid derivatives, including 4-methoxybenzoate. This research contributes to understanding the biological degradation and transformation of aromatic compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

5. Interaction with Singlet Molecular Oxygen

Studies on compounds like methyl salicylate and related methoxybenzoates, including their generation and quenching of singlet molecular oxygen, provide insights into their potential applications in photostabilization and protection against photo-mediated degradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

6. Solute Transfer Properties

Research into the solute transfer of various benzoic acids, including methoxybenzoates, into solvents like 2-ethoxyethanol provides essential data for understanding the solubility and interaction characteristics of these compounds in different solvent systems, which is crucial for various industrial and pharmaceutical applications (Hart et al., 2015).

properties

CAS RN

35400-19-2

Product Name

Methyl 4-(acetyloxy)-3-methoxybenzoate

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 4-acetyloxy-3-methoxybenzoate

InChI

InChI=1S/C11H12O5/c1-7(12)16-9-5-4-8(11(13)15-3)6-10(9)14-2/h4-6H,1-3H3

InChI Key

BHQRCCUOSHDJQC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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